molecular formula C6H6NNaO4S2 B13112328 Sodium 6-methanesulfonylpyridine-3-sulfinate

Sodium 6-methanesulfonylpyridine-3-sulfinate

Cat. No.: B13112328
M. Wt: 243.2 g/mol
InChI Key: UKPHBSINLMJHFJ-UHFFFAOYSA-M
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Description

Sodium 6-methanesulfonylpyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is part of the broader class of sodium sulfinates, which are known for their versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-methanesulfonylpyridine-3-sulfinate typically involves the reaction of pyridine derivatives with sulfonylating agents. One common method includes the reaction of 6-methanesulfonylpyridine with sodium sulfite under controlled conditions to yield the desired sulfinate . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of sodium sulfinates often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-methanesulfonylpyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which sodium 6-methanesulfonylpyridine-3-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of C-S, N-S, and S-S bonds .

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison

Compared to these similar compounds, sodium 6-methanesulfonylpyridine-3-sulfinate is unique due to its pyridine ring, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties .

Properties

Molecular Formula

C6H6NNaO4S2

Molecular Weight

243.2 g/mol

IUPAC Name

sodium;6-methylsulfonylpyridine-3-sulfinate

InChI

InChI=1S/C6H7NO4S2.Na/c1-13(10,11)6-3-2-5(4-7-6)12(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

UKPHBSINLMJHFJ-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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